molecular formula C6H12FN3 B1476562 3-Fluoropiperidine-1-carboximidamide CAS No. 2002162-49-2

3-Fluoropiperidine-1-carboximidamide

Cat. No.: B1476562
CAS No.: 2002162-49-2
M. Wt: 145.18 g/mol
InChI Key: SEXHUCYETFECDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoropiperidine-1-carboximidamide is a chemical compound . It is a derivative of 3-Fluoropyrrolidine , which is a fluorinated compound with unique properties and effects . The introduction of fluorine atoms into molecules and materials across many fields of academic and industrial research is now commonplace .


Synthesis Analysis

The synthesis of fluorinated compounds like this compound is a challenging problem . The methods of synthesis of fluorinated pyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular formula of 3-Fluoropiperidine is C5H10FN . The conformational preferences of fluorinated piperidine derivatives can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion .


Physical and Chemical Properties Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The high C-F bond energy increases metabolic stability .

Safety and Hazards

The safety data sheet for 3-Fluoropiperidine indicates that it is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Biochemical Analysis

Biochemical Properties

3-Fluoropiperidine-1-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby affecting cellular signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by targeting key signaling pathways such as the EGFR and BRAF pathways . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound inhibits the activity of enzymes like CDK2 by binding to their active sites, preventing their interaction with substrates . This inhibition leads to changes in gene expression and cellular function, contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, it may affect metabolic flux and metabolite levels, contributing to its therapeutic and toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in target tissues determine its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

3-fluoropiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN3/c7-5-2-1-3-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXHUCYETFECDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoropiperidine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
3-Fluoropiperidine-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
3-Fluoropiperidine-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
3-Fluoropiperidine-1-carboximidamide
Reactant of Route 5
3-Fluoropiperidine-1-carboximidamide
Reactant of Route 6
3-Fluoropiperidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.